N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Synthesis : A method for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones involved the thiation of carboxamides, showcasing the utility of related heterocyclic compounds in synthetic chemistry (Vicentini et al., 1994).
- Material Properties : Investigation into phenanthroimidazole-based derivatives, including a structure similar to the specified compound, revealed insights into their thermal stability and potential applications in materials science (Skuodis et al., 2021).
- Antitumor Activity : Research on thiazole derivatives highlighted the antitumor potential of certain compounds, suggesting the relevance of such structures in developing new anticancer agents (Ostapiuk et al., 2017).
Applications in Drug Discovery and Development
- Malonyl-CoA Decarboxylase Inhibitors : A study on malonyl-CoA decarboxylase inhibitors for treating ischemic heart diseases demonstrates the pharmaceutical applications of compounds with similar structural features (Cheng et al., 2006).
- Antipsychotic Agents : Evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the therapeutic relevance of thiazolyl and thiophene compounds in addressing psychiatric disorders (Norman et al., 1996).
Methodological Advances
- Synthetic Approaches : Novel synthetic routes for creating thiazole and thiophene derivatives, as described in various studies, contribute to advancements in chemical synthesis techniques relevant to pharmaceutical and material sciences (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS2/c1-12(2,3)8-6-17-11(14-8)15-10(16)7-4-5-9(13)18-7/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBOPAMPWHRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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